molecular formula C44H76O2 B1261565 17:1 Cholesteryl ester

17:1 Cholesteryl ester

Cat. No. B1261565
M. Wt: 637.1 g/mol
InChI Key: RLMIGWIAENJHMP-RJRTUNKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl (9Z)-heptadecenoate is a cholesterol ester obtained by the formal condensation of cholesterol with cis-9-heptadecenoic acid. It has a role as a mouse metabolite. It derives from a (9Z)-heptadecenoic acid.

Scientific Research Applications

Crystal Structure and Molecular Packing

Cholesteryl 17-bromoheptadecanoate exhibits unique crystal structures determined by X-ray diffraction. The molecules in this ester differ mainly in the conformation around the chain carbon atoms near the ester group, and the structure features alternating regions of cholesterol and hydrocarbon chain packing, highlighting the importance of molecular interactions in steroidal compounds (Abrahamsson & Dahlén, 1976).

Liquid Crystal Phases and Molecular Motions

Cholesteryl esters, such as cholesteryl oleate and linoleate, demonstrate interesting phase behaviors and molecular motions, particularly in liquid crystal phases. Studies using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy have elucidated the phase behavior and temperature-dependent molecular motions of these esters, providing insights into their thermotropic behavior and interactions with other lipids (Croll, Small, & Hamilton, 1985).

Interaction with Membranes and Lipoproteins

The interaction of cholesteryl esters with membranes and lipoproteins is another significant area of research. For example, studies have investigated how saturated cholesteryl esters incorporate into lecithin bilayer membranes and how their distribution affects the membrane's structure and function (Grover & Cushley, 1979). Additionally, the thermotropic properties and molecular dynamics of cholesteryl ester-rich very low-density lipoproteins have been explored to understand their role in lipid transport and atherosclerosis (Morrisett et al., 1984).

Biological Implications and Disease Associations

Research on cholesteryl esters also encompasses their biological implications, particularly in relation to diseases like atherosclerosis. For instance, the molecular organization and motions of cholesteryl esters in different phases have been studied to gain insights into their role in plasma lipoproteins and atherosclerotic lesions (Guo & Hamilton, 1993). Furthermore, studies have focused on how hormonal factors like 17β-Estradiol influence the metabolism of cholesteryl esters in macrophages, shedding light on the mechanisms of atherosclerosis and its prevention (Tomita et al., 1994).

properties

Product Name

17:1 Cholesteryl ester

Molecular Formula

C44H76O2

Molecular Weight

637.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate

InChI

InChI=1S/C44H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h13-14,25,34-35,37-41H,7-12,15-24,26-33H2,1-6H3/b14-13-/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1

InChI Key

RLMIGWIAENJHMP-RJRTUNKTSA-N

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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